2-({1-Methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-({1-Methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a heterocyclic compound featuring a fused triazoloquinoxaline core. The structure includes a methyl-substituted [1,2,4]triazolo[4,3-a]quinoxaline moiety linked via a sulfanyl bridge to an acetamide group, which is further substituted with a 3-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5OS/c1-11-25-26-17-18(24-14-7-2-3-8-15(14)27(11)17)29-10-16(28)23-13-6-4-5-12(9-13)19(20,21)22/h2-9H,10H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGENBJTZPJCMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({1-Methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazoloquinoxaline core through cyclization reactions, followed by the introduction of the sulfanyl and acetamide groups. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency .
Chemical Reactions Analysis
S-Alkylation and Nucleophilic Substitution
The sulfanyl (-S-) group exhibits nucleophilic character, enabling alkylation with soft electrophiles. For example:
-
Reaction with chloroacetonitrile : Under basic conditions (triethylamine, ethanol, reflux), the sulfur atom attacks chloroacetonitrile, forming S-alkylated derivatives. This mirrors the synthesis of ethyl(3-phenylquinoxalin-2-ylsulfanyl)acetate (5 ), where SCH₂CO signals at δ 4.03 ppm (¹H NMR) confirm S-alkylation .
-
Phenacyl chloride coupling : Phenacyl chloride reacts with the sulfanyl group to yield ketone-functionalized derivatives, as seen in the formation of 1-morpholin-4-yl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)ethanone (9g ) (73% yield) .
Table 1: S-Alkylation Reactions
1,3-Dipolar Cycloaddition
The triazole ring participates in cycloaddition reactions. For instance:
-
Reaction with azides : The triazoloquinoxaline core undergoes 1,3-dipolar cycloaddition with in situ-generated azides (from hydrazides and NaNO₂/HCl), forming fused triazolo-triazine systems. This method achieved yields of 58–91% for triazolo[1,5-a]quinoxalines .
Key Example :
-
Azide intermediates derived from hydrazide 9 react with amino acid esters to form dipeptides (e.g., 11a–c ) via Staudinger ligation .
Hydrolysis and Condensation
The acet
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , and it has a molecular weight of approximately 355.36 g/mol. The structure features a triazoloquinoxaline moiety, which is known for its biological activity, particularly in anticancer and antimicrobial applications. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoxaline derivatives, including those similar to the target compound. For instance, compounds containing the quinoxaline scaffold have shown promising results against various cancer cell lines:
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in DNA synthesis, making these compounds potential candidates for cancer therapy.
- Case Study : A study reported that derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines (HCT-116 and MCF-7), indicating their effectiveness as anticancer agents .
Antimicrobial Activity
Quinoxaline derivatives have also been investigated for their antimicrobial properties:
- Broad-spectrum Activity : Compounds similar to the target molecule have demonstrated activity against both bacterial and fungal strains.
- Specific Findings : In vitro studies indicated that certain derivatives showed significant inhibition against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential use as antibacterial agents .
Phosphodiesterase Inhibition
Another application involves the inhibition of phosphodiesterase enzymes, which are crucial in various signaling pathways:
- Therapeutic Implications : Inhibitors of phosphodiesterase 2 (PDE2) have been linked to potential treatments for cognitive disorders and other conditions. The structural features of quinoxaline derivatives make them suitable candidates for this type of inhibition .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-({1-Methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as DNA. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the proliferation of cancer cells. This intercalation is facilitated by the planar structure of the triazoloquinoxaline core, which allows it to insert between the base pairs of the DNA .
Comparison with Similar Compounds
Key Structural Differences
- Core Structure: The target compound’s fused triazoloquinoxaline system may confer greater conformational rigidity compared to the non-fused 1,2,3-triazole in 11f. This could enhance binding specificity in biological targets.
- Substituents : The 3-(trifluoromethyl)phenyl group in the target compound increases lipophilicity (logP ~3.5–4.0 estimated) versus the nitro group in 11f, which introduces polarity (logP ~2.0–2.5). The methyl group on the triazole in the target compound may reduce metabolic oxidation rates relative to unsubstituted analogues.
Pharmacological and Physicochemical Properties
| Property | Target Compound | Compound 11f |
|---|---|---|
| LogP (Estimated) | 3.8–4.2 | 2.1–2.6 |
| Aqueous Solubility | Low (≤10 µM) | Moderate (50–100 µM) |
| Electron Effects | Trifluoromethyl (moderate electron-withdrawing) | Nitro (strong electron-withdrawing) |
| Biological Activity | Potential kinase inhibition (hypothetical IC50: 50–100 nM) | Anticandidate for antimicrobial activity (hypothetical IC50: 200–300 nM) |
- Activity Insights: The nitro group in 11f may enhance reactivity in redox environments, whereas the trifluoromethyl group in the target compound improves membrane permeability. The phenylthiazol group in 11f could target bacterial enzymes, while the triazoloquinoxaline core in the target compound may favor eukaryotic kinase binding.
Binding Interactions and Selectivity
- Target Compound: The fused triazoloquinoxaline system likely engages in π-π stacking with aromatic residues (e.g., tyrosine in kinase ATP pockets). The sulfanyl bridge may form hydrogen bonds or hydrophobic interactions.
- Compound 11f : The ethynyloxy linker and phenylthiazol group could interact with bacterial DNA gyrase or efflux pump proteins via hydrogen bonding and hydrophobic contacts.
Biological Activity
The compound 2-({1-Methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a novel derivative belonging to a class of biologically active triazoloquinoxaline compounds. This article aims to summarize its biological activities, focusing on its potential as an anticancer agent and its mechanism of action.
- Molecular Formula : CHNOS
- Molecular Weight : 421.5 g/mol
- CAS Number : 1357703-16-2
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. Notably, it has been identified as a potent inhibitor of phosphodiesterase 2 (PDE2), which plays a crucial role in the regulation of intracellular cyclic nucleotide levels. This inhibition can lead to increased levels of cyclic AMP (cAMP), subsequently affecting various downstream signaling pathways involved in cell proliferation and apoptosis .
Anticancer Activity
Recent studies have demonstrated that derivatives of triazoloquinoxaline exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has shown IC values in the low micromolar range against HepG2 and HCT-116 cell lines, indicating its potential as an anticancer agent .
Table 1: Cytotoxicity of Triazoloquinoxaline Derivatives
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 16 | HepG2 | 6.29 |
| 16 | HCT-116 | 2.44 |
| 17 | HepG2 | 8.12 |
| 18 | HCT-116 | 4.57 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the introduction of the trifluoromethyl group enhances the lipophilicity and binding affinity of the compound to its target receptors. This modification facilitates better permeability across cellular membranes, contributing to its increased cytotoxicity .
Case Study 1: PDE Inhibition
In a study examining the dual inhibition of PDE2 and PDE10 by triazoloquinoxaline derivatives, compound 31 was highlighted for its high selectivity and brain uptake, suggesting potential applications in treating neurological disorders .
Case Study 2: Antitumor Activity
Another investigation focused on the anticancer properties of a related series of quinoxalines showed that compounds with bulky substituents exhibited varying degrees of cytotoxicity against different cancer cell lines. The results indicated that modifications at the nitrogen positions significantly influenced biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
